

(Rac)-BAY-985: A Technical Guide to In Vitro and In Vivo Activity

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Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B15092534

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Abstract

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive small molecule inhibitor of TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ).^{[1][2][3][4]} These noncanonical I κ B kinases are critical nodes in innate immunity signaling pathways, particularly in the induction of type I interferons.^[5] **(Rac)-BAY-985** has demonstrated significant potency in biochemical and cellular assays, effectively blocking the phosphorylation of the downstream transcription factor, Interferon Regulatory Factor 3 (IRF3). While exhibiting clear antiproliferative effects in specific cancer cell lines in vitro, its in vivo antitumor efficacy has been observed to be more modest. This document provides a comprehensive technical overview of the available in vitro and in vivo data for **(Rac)-BAY-985**, including detailed experimental protocols and a visualization of its mechanism of action.

In Vitro Activity

The in vitro activity of **(Rac)-BAY-985** has been characterized through various biochemical and cell-based assays, demonstrating its high potency and selectivity for TBK1 and IKK ϵ .

Biochemical Kinase Assays

(Rac)-BAY-985 shows potent inhibition of both TBK1 and IKK ϵ in enzymatic assays. The inhibitory activity against TBK1 is dependent on the concentration of ATP.

Target	Assay Condition	IC50 (nM)	Reference
TBK1	Low ATP	2	
TBK1	High ATP	30	
(Rac)-BAY-985 (TBK1)	Not Specified	1.5	
IKKε	Not Specified	2	

Cellular Assays

In cell-based assays, **(Rac)-BAY-985** effectively inhibits the TBK1/IKKε signaling pathway and demonstrates antiproliferative activity in specific cancer cell lines.

Assay Type	Cell Line	Endpoint	IC50 (nM)	Reference
pIRF3 Mechanistic Assay	MDA-MB231 (expressing mouse IRF3)	IRF3 Phosphorylation	74	
Antiproliferative Assay	SK-MEL-2 (Melanoma)	Cell Proliferation	900	
Antiproliferative Assay	ACHN (Renal Cell Adenocarcinoma)	Cell Proliferation	7260	

Kinase Selectivity Profile

(Rac)-BAY-985 has been profiled against a panel of other kinases to determine its selectivity.

Kinase	IC50 (nM)	Reference
FLT3	123	
RSK4	276	
DRAK1	311	
ULK1	7930	

In Vivo Activity

The in vivo evaluation of **(Rac)-BAY-985** has primarily focused on its antitumor effects in a human melanoma xenograft model.

Antitumor Efficacy

In a xenograft model using the SK-MEL-2 human melanoma cell line, **(Rac)-BAY-985** demonstrated weak to moderate antitumor activity.

Animal Model	Cell Line	Treatment	Outcome	Reference
Female NMRI nude mice	SK-MEL-2	200 mg/kg, oral administration, twice daily for 111 days	Weak antitumor efficacy with a T/C (treatment/control) tumor weight ratio of 0.6. The treatment was well-tolerated with less than 10% body weight loss.	

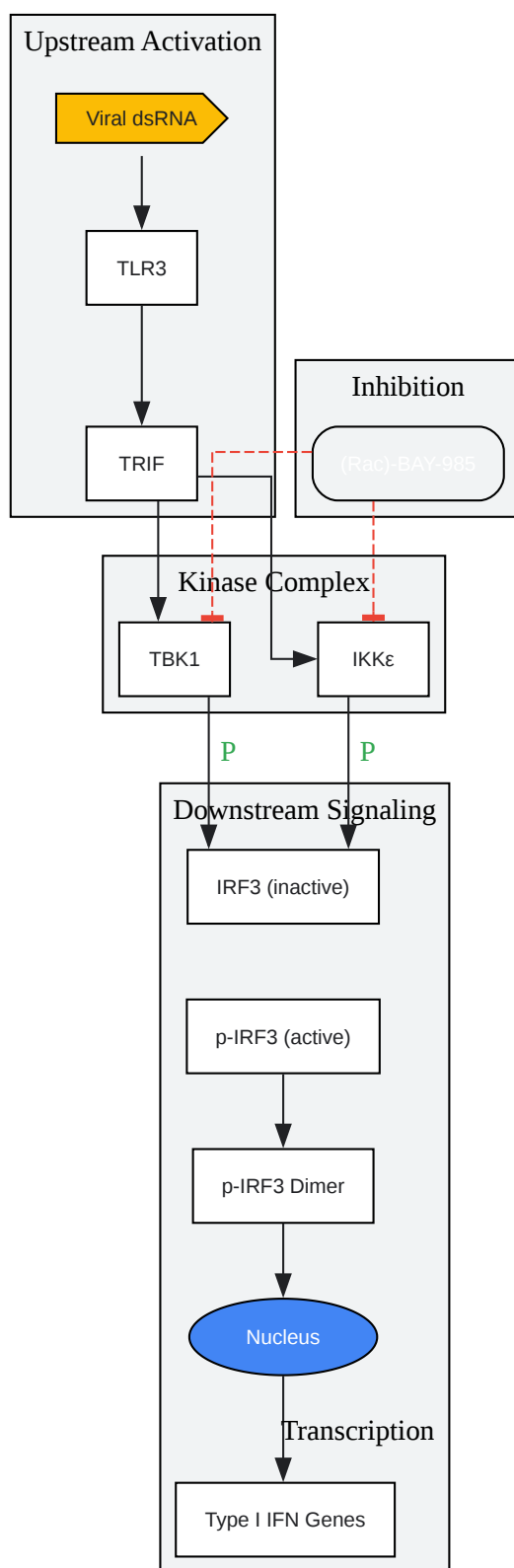
Pharmacokinetics

Pharmacokinetic studies in male Wistar rats revealed that **(Rac)-BAY-985** has a high clearance and a short terminal half-life.

Parameter	Value	Unit	Reference
Clearance (CLb)	4.0	L/h/kg	
Volume of Distribution (Vss)	2.9	L/kg	
Terminal Half-life (t1/2)	0.79	h	
Oral Bioavailability	11	%	

Mechanism of Action: Signaling Pathway

(Rac)-BAY-985 exerts its effects by inhibiting the TBK1/IKK ϵ kinases, which are key regulators of the IRF3 transcription factor. Activation of this pathway, often initiated by viral or other pathogenic signals, leads to the phosphorylation and subsequent dimerization of IRF3. The IRF3 dimer then translocates to the nucleus to induce the transcription of type I interferons and other immune response genes.



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Caption: Signaling pathway of TBK1/IKK ϵ -mediated IRF3 activation and its inhibition by **(Rac)-BAY-985**.

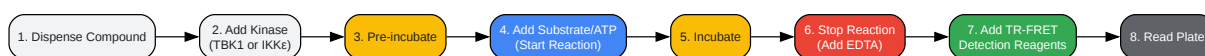
Experimental Protocols

TR-FRET Kinase Assay (TBK1/IKK ϵ)

This protocol is a representative method for assessing the inhibitory activity of compounds against TBK1 and IKK ϵ using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

- Objective: To determine the IC₅₀ value of **(Rac)-BAY-985** against TBK1 and IKK ϵ .
- Materials:
 - Recombinant full-length N-terminal His-tagged human TBK1.
 - Recombinant fusion protein of GST (N-terminal) and full-length human IKK ϵ .
 - Biotinylated peptide substrate (e.g., biotin-Ahx-GDEDFSSFAEPG).
 - Assay Buffer: 20 mM MOPS pH 7.0, 10 mM MgCl₂, 1.0 mM DTT, 1 mM EDTA, 0.001% (w/v) BSA, 0.01% (v/v) Brij-35.
 - ATP solution (for low and high ATP conditions).
 - **(Rac)-BAY-985** serial dilutions.
 - TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and Streptavidin-labeled acceptor).
 - 384-well assay plates.
- Procedure:
 - Add 2 μ L of the test compound solution to the wells of a 384-well plate.
 - Add 2 μ L of a solution of the kinase (TBK1 or IKK ϵ) in assay buffer.

- Incubate the mixture for 15 minutes at 22 °C.
- Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in assay buffer.
- Incubate for the desired reaction time (e.g., 60 minutes) at 22 °C.
- Stop the reaction by adding a stop solution containing EDTA.
- Add the TR-FRET detection reagents.
- Incubate to allow for binding of the detection reagents.
- Measure the TR-FRET signal on a compatible plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.



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Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Cellular IRF3 Phosphorylation Assay

This assay measures the ability of **(Rac)-BAY-985** to inhibit the phosphorylation of IRF3 in a cellular context.

- Objective: To determine the cellular IC₅₀ of **(Rac)-BAY-985** for the inhibition of IRF3 phosphorylation.
- Materials:
 - MDA-MB231 cells engineered to express mouse IRF3.
 - Cell culture medium and supplements.

- Stimulating agent to induce IRF3 phosphorylation (e.g., Poly I:C).
- **(Rac)-BAY-985** serial dilutions.
- Lysis buffer.
- Antibodies for detection (e.g., anti-phospho-IRF3 and total IRF3 antibodies).
- Detection system (e.g., Western blot or a plate-based immunoassay).
- Procedure:
 - Seed MDA-MB231 mIRF3 cells in appropriate culture plates and allow them to adhere.
 - Treat the cells with serial dilutions of **(Rac)-BAY-985** for a specified pre-incubation time.
 - Stimulate the cells with an agent like Poly I:C to activate the TBK1/IKK ϵ pathway.
 - After the stimulation period, wash the cells and lyse them.
 - Determine the protein concentration of the lysates.
 - Analyze the levels of phosphorylated IRF3 and total IRF3 in the lysates using a suitable detection method.
 - Normalize the phosphorylated IRF3 signal to the total IRF3 signal.
 - Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of **(Rac)-BAY-985** on the proliferation of cancer cell lines.

- Objective: To measure the antiproliferative IC₅₀ of **(Rac)-BAY-985**.
- Materials:
 - SK-MEL-2 or ACHN cells.

- Cell culture medium and supplements.
- **(Rac)-BAY-985** serial dilutions.
- CellTiter-Glo® Luminescent Cell Viability Assay reagent.
- Opaque-walled multiwell plates.
- Procedure:
 - Plate the cells in 384-well opaque-walled plates at a predetermined density (e.g., 800 cells/well for SK-MEL-2).
 - Allow the cells to attach overnight.
 - Add serial dilutions of **(Rac)-BAY-985** to the cells.
 - Incubate the plates for a specified period (e.g., 96 hours).
 - Equilibrate the plates to room temperature.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Mix the contents on an orbital shaker to induce cell lysis.
 - Incubate at room temperature to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.
 - Calculate the percent inhibition of cell proliferation and determine the IC50 value.

In Vivo Human Melanoma Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of **(Rac)-BAY-985** in a mouse xenograft model.

- Objective: To assess the in vivo antitumor activity of **(Rac)-BAY-985**.
- Materials:

- Female NMRI nude mice (or other suitable immunodeficient strain).
- SK-MEL-2 human melanoma cells.
- Matrigel (optional, for enhancing tumor take).
- **(Rac)-BAY-985** formulation for oral gavage.
- Vehicle control.
- Procedure:
 - Subcutaneously inject a suspension of SK-MEL-2 cells (e.g., 1×10^6 cells in 100-120 μL of medium, potentially with Matrigel) into the flank of each mouse.
 - Monitor the mice for tumor growth.
 - When tumors reach a predetermined size (e.g., $\sim 100 \text{ mm}^3$), randomize the mice into treatment and control groups.
 - Administer **(Rac)-BAY-985** (e.g., 200 mg/kg) or vehicle control via oral gavage according to the desired schedule (e.g., twice daily).
 - Measure tumor volumes (e.g., using calipers and the formula $(\text{Width}^2 \times \text{Length}) / 2$) and body weights regularly throughout the study.
 - At the end of the study, euthanize the mice, and excise and weigh the tumors.
 - Calculate the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group) to determine efficacy.

Discussion and Conclusion

(Rac)-BAY-985 is a well-characterized inhibitor of the TBK1/IKK ϵ kinases, demonstrating high potency in both biochemical and cellular assays. Its mechanism of action through the inhibition of IRF3 phosphorylation is clearly defined. The compound serves as a valuable tool for studying the roles of TBK1 and IKK ϵ in inflammatory and oncogenic signaling pathways.

The discrepancy between its potent in vitro antiproliferative effects in the SK-MEL-2 melanoma cell line and its more modest in vivo antitumor activity in the corresponding xenograft model may be attributed to its pharmacokinetic properties. The high clearance and short half-life observed in rats suggest that maintaining sufficient drug exposure at the tumor site may be challenging.

Further research could focus on optimizing the pharmacokinetic profile of this chemical series to enhance in vivo efficacy. Nevertheless, **(Rac)-BAY-985** remains a critical chemical probe for the continued investigation of TBK1 and IKK ϵ biology.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific laboratory conditions.

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